8-Fluoroimidazo[1,2-a]pyridine
Overview
Description
8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is a solid at room temperature .
Synthesis Analysis
8-Fluoroimidazo[1,2-a]pyridine has been synthesized as a physicochemical mimic of imidazo[1,2-a]pyrimidine . A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed .
Molecular Structure Analysis
The molecular structure of 8-Fluoroimidazo[1,2-a]pyridine consists of a five-membered imidazole ring fused to a six-membered pyridine ring . The presence of a fluorine atom at the 8th position is a key feature of this compound .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-Fluoroimidazo[1,2-a]pyridine, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Physical And Chemical Properties Analysis
8-Fluoroimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 136.13 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H .
Scientific Research Applications
Bioisosteric Replacement in GABA(A) Receptor Modulation
8-Fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, using both in silico and traditional techniques . In an in vitro system, the 8-fluoroimidazopyridine ring acts as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator. This finding opens up exciting possibilities for drug design and optimization in the field of neuroscience.
Synthetic Routes and Fluorination Strategies
Researchers have developed novel synthetic routes to obtain 8-fluoroimidazo[1,2-a]pyridine derivatives. Electrophilic fluorination methods, such as those using Selectfluor, have been explored to introduce fluorine atoms into the imidazoheterocyclic scaffold . These synthetic strategies are crucial for creating diverse analogs with potential applications in medicinal chemistry.
Functional Imaging Agents for Brain Plaques
Imidazo[1,2-a]pyridines, including their fluorinated counterparts, have been investigated as ligands for detecting beta-amyloid plaques in the brain. The 8-fluoroimidazo[1,2-a]pyridine scaffold shows promise as a functional imaging agent, aiding in the diagnosis and monitoring of neurodegenerative diseases like Alzheimer’s .
Anxiolytic Drug Development
Imidazo[1,2-a]pyrimidines have been studied as potential nonsedative anxiolytics. Although specific studies on 8-fluoroimidazo[1,2-a]pyridine are limited, its structural similarity suggests that it could also be explored for anxiolytic properties . Further research is needed to validate this potential application.
Selective GABA(A) Receptor Agonists
Imidazo[1,2-a]pyrimidines have been investigated as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for anxiety disorders. While 8-fluoroimidazo[1,2-a]pyridine has not been directly studied in this context, its bioisosteric relationship with imidazopyrimidine warrants exploration for similar applications .
Mechanism of Action
Target of Action
8-Fluoroimidazo[1,2-a]pyridine is a physicochemical mimic of imidazo[1,2-a]pyrimidine . It has been identified as an allosteric modulator ligand of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain.
Mode of Action
The 8-fluoroimidazopyridine ring contained in the ligand acts as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the GABAA receptor modulator . This suggests that the compound interacts with the GABAA receptor, potentially altering its conformation and modulating its function.
Safety and Hazards
The safety information for 8-Fluoroimidazo[1,2-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 8-Fluoroimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis, suggesting potential for future development as therapeutic agents .
properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDFOMJMRICLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461842 | |
Record name | 8-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroimidazo[1,2-a]pyridine | |
CAS RN |
139022-26-7 | |
Record name | 8-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-fluoroimidazo[1,2-a]pyridine of interest in neuroscience research?
A1: 8-Fluoroimidazo[1,2-a]pyridine derivatives have shown promise as ligands for GABAA receptors [, ]. These receptors are crucial in the central nervous system, playing a key role in regulating neuronal excitability. Specifically, these derivatives exhibit selective binding to GABAA receptors containing the α2, α3, and/or α5 subunits [].
Q2: How does the structure of 8-fluoroimidazo[1,2-a]pyridine relate to its activity?
A2: While specific structure-activity relationship (SAR) data isn't provided in the abstracts, research indicates that substituting the 3-position of the 8-fluoroimidazo[1,2-a]pyridine scaffold with various 5- or 6-membered heteroaromatic rings can significantly influence its binding affinity and selectivity for GABAA receptor subtypes []. This suggests that modifications at this position are crucial for optimizing its pharmacological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.